4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid
Description
4-[(3-Chloro-1H-indol-7-yl)sulfamoyl]benzoic acid is a synthetic small molecule featuring a benzoic acid core linked via a sulfamoyl (-SO₂NH-) group to a 3-chloro-substituted indole moiety. This compound combines the pharmacophoric features of both sulfonamides (known for enzyme inhibition and bioactivity) and indole derivatives (commused in drug discovery for their heterocyclic versatility).
Properties
Molecular Formula |
C15H11ClN2O4S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C15H11ClN2O4S/c16-12-8-17-14-11(12)2-1-3-13(14)18-23(21,22)10-6-4-9(5-7-10)15(19)20/h1-8,17-18H,(H,19,20) |
InChI Key |
IZDUWYLXOYFZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)NC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The 3-chloroindole can then be sulfonated using chlorosulfonic acid to introduce the sulfamoyl group . Finally, the benzoic acid moiety is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . The sulfamoyl group may enhance the compound’s binding affinity and selectivity for certain targets . Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Notes:
- Structural Variations: The target compound differs from N-(3-Chloro-1H-indol-7-yl)benzene-1,4-disulfonamide (CAS 165668-41-7) by replacing one sulfonamide group with a benzoic acid, reducing molecular weight and altering polarity . Compared to 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9), the target compound’s sulfamoyl linker and extended aromatic system may enhance binding to larger enzyme pockets . The pyridinyl sulfonamide analog (C₁₂H₉ClN₂O₄S) demonstrates how heterocyclic substitutions (pyridine vs.
Physicochemical Properties :
- The disulfonamide analog (CAS 165668-41-7) has a higher topological polar surface area (TPSA = 138.26 Ų) than the target compound, suggesting reduced membrane permeability .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid lacks sulfonamide groups, resulting in lower molecular weight and fewer hydrogen-bonding interactions .
Key Takeaways:
The target compound’s combination of a sulfamoyl bridge and indole-benzoic acid architecture positions it as a middle-weight molecule with balanced polarity among its analogs. Its structural uniqueness may offer advantages in drug design, particularly in targeting enzymes or receptors requiring dual aromatic and acidic motifs. However, empirical studies are necessary to validate these hypotheses.
Biological Activity
4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid (CAS Number: 182742-78-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens and cancer cell lines.
Chemical Structure and Properties
The molecular formula for 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid is C₁₅H₁₁ClN₂O₄S, with a molecular weight of 350.8 g/mol. The compound features a benzoic acid moiety linked to a sulfamoyl group, which is further substituted with a chloroindole structure. This unique combination may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid exhibit significant antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
-
Antibacterial Effects :
- The compound has shown promising results against methicillin-resistant S. aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL .
- In another study, derivatives exhibited MIC values ranging from 1 to 3.90 µg/mL against standard strains of S. aureus, indicating strong antibacterial potential .
- Antifungal Activity :
Anticancer Activity
The antiproliferative effects of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid have been evaluated on various cancer cell lines:
- Cell Line Studies : Compounds derived from similar structures have shown significant cytotoxicity against lung cancer cells (A549), outperforming non-cancerous fibroblast cells .
- Mechanism of Action : The cytotoxicity is believed to be linked to the ability of these compounds to inhibit key cellular pathways involved in cell division and survival.
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinities of 4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoic acid with target proteins involved in bacterial resistance mechanisms:
- Binding Affinity : The compound's ability to bind long RSH proteins suggests a potential mechanism for its antibacterial action, particularly in inhibiting the synthesis of alarmone molecules critical for bacterial stress responses .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
